7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one is a heterocyclic compound that belongs to the class of thiadiazepines This compound is characterized by the presence of a sulfur atom and a tetrazepine ring, which is a seven-membered ring containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazepine Ring: The initial step involves the formation of the tetrazepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a difluoromethyl ketone, with a nitrogen-containing reagent under acidic or basic conditions.
Introduction of the Sulfur Atom: The sulfur atom is introduced into the ring structure through a thiolation reaction. This can be accomplished by reacting the intermediate compound with a sulfur-containing reagent, such as thiourea or a thiol, under appropriate conditions.
Addition of the Methylphenyl Group: The final step involves the introduction of the methylphenyl group through a substitution reaction. This can be achieved by reacting the intermediate compound with a methylphenyl halide or a similar reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or sulfides.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the methylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Compounds with different functional groups replacing the fluorine atoms or the methylphenyl group.
Wissenschaftliche Forschungsanwendungen
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta-thieno-diazepine derivatives: These compounds share a similar ring structure and may exhibit similar biological activities.
Benzodiazepine derivatives: These compounds also contain a diazepine ring and are known for their therapeutic applications.
Uniqueness
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one is unique due to the presence of fluorine atoms and a methylphenyl group, which can enhance its chemical stability and biological activity. Additionally, the sulfur atom in the ring structure can provide unique reactivity and binding properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O3S/c1-6-2-4-7(5-3-6)15-8(16)9(10,11)19(17,18)14-12-13-15/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXMRXDRCARLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(S(=O)(=O)N=NN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.